molecular formula C8H13ClN2O B1417373 4-Isoxazol-5-ylpiperidine hydrochloride CAS No. 2173092-95-8

4-Isoxazol-5-ylpiperidine hydrochloride

Cat. No.: B1417373
CAS No.: 2173092-95-8
M. Wt: 188.65 g/mol
InChI Key: SGSHDLCOPNYFSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isoxazol-5-ylpiperidine hydrochloride is a chemical compound that features an isoxazole ring fused with a piperidine moiety Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isoxazol-5-ylpiperidine hydrochloride typically involves the formation of the isoxazole ring followed by its attachment to the piperidine moiety. One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring. This reaction can be catalyzed by copper (I) or ruthenium (II) to enhance the yield and selectivity .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of microwave-assisted synthesis can also be employed to reduce reaction times and increase efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Isoxazol-5-ylpiperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized to form N-oxides.

    Reduction: The reduction of the isoxazole ring can lead to the formation of amines.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen or oxygen atoms of the isoxazole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and substituted isoxazole derivatives, which can have varied biological activities .

Scientific Research Applications

4-Isoxazol-5-ylpiperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-Isoxazol-5-ylpiperidine hydrochloride involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The piperidine moiety can enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: A five-membered ring with one oxygen and one nitrogen atom.

    Piperidine: A six-membered ring containing one nitrogen atom.

    Isoxazole derivatives: Compounds with various substitutions on the isoxazole ring.

Uniqueness

4-Isoxazol-5-ylpiperidine hydrochloride is unique due to the combination of the isoxazole and piperidine rings, which can provide enhanced biological activity and selectivity. This combination allows for the design of compounds with specific properties tailored to target particular biological pathways .

Properties

IUPAC Name

5-piperidin-4-yl-1,2-oxazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.ClH/c1-4-9-5-2-7(1)8-3-6-10-11-8;/h3,6-7,9H,1-2,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSHDLCOPNYFSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=NO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Isoxazol-5-ylpiperidine hydrochloride
Reactant of Route 2
4-Isoxazol-5-ylpiperidine hydrochloride
Reactant of Route 3
4-Isoxazol-5-ylpiperidine hydrochloride
Reactant of Route 4
4-Isoxazol-5-ylpiperidine hydrochloride
Reactant of Route 5
4-Isoxazol-5-ylpiperidine hydrochloride
Reactant of Route 6
4-Isoxazol-5-ylpiperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.